2-Amino-6-methylphenol

Descripción general

Descripción

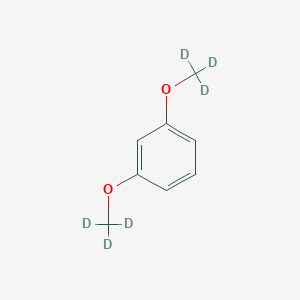

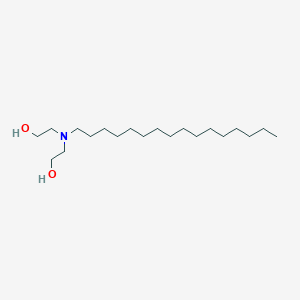

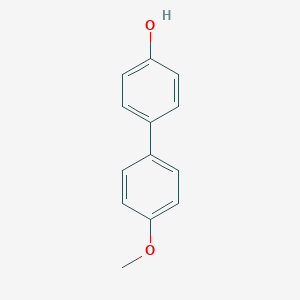

2-Amino-6-methylphenol is an organic compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Amino-6-methylphenol is 1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 . This indicates that the molecule consists of a phenol group (an aromatic ring with a hydroxyl group) and an amino group, with a methyl group attached to the sixth carbon .Physical And Chemical Properties Analysis

2-Amino-6-methylphenol has a density of 1.2±0.1 g/cm3, a boiling point of 232.9±28.0 °C at 760 mmHg, and a flash point of 94.7±24.0 °C . It has two hydrogen bond acceptors, three hydrogen bond donors, and no freely rotating bonds .Aplicaciones Científicas De Investigación

Anti-Ferroptotic Activities

2-Amino-6-methylphenol derivatives have been found to exhibit potent anti-ferroptotic activities . Ferroptosis is a form of regulated cell death and its suppression is emerging as a promising therapeutic strategy for treating a wide range of diseases, including neurodegenerative disorders, organ ischemia-reperfusion injury, and inflammatory conditions . These derivatives demonstrated remarkable inhibition of RSL-3-induced ferroptosis, exhibiting EC50 values ranging from 25 nM to 207 nM .

Lipid Peroxidation Targeting

These compounds target lipid peroxidation, a process that can lead to cell damage . They effectively prevent the accumulation of lipid peroxides in living cells .

Drug Design

The ortho-hydroxyl-amino moiety of 2-amino-6-methylphenol has been discovered as a novel scaffold for ferroptosis inhibitors . This discovery, made using quantum chemistry as well as in vitro and in vivo assays, opens up new possibilities for rational drug design .

Treatment of Organ Ischemia-Reperfusion Injury

One of the 2-amino-6-methylphenol derivatives, compound 13, has shown good in vivo activities as it effectively protected mice from kidney ischemia-reperfusion injury . This suggests potential applications in the treatment of such injuries.

Neurodegenerative Disorders

Given the role of ferroptosis in neurodegenerative disorders, 2-amino-6-methylphenol derivatives could potentially be used in the treatment of these conditions .

Inflammatory Conditions

The suppression of ferroptosis, which can be achieved using 2-amino-6-methylphenol derivatives, is also a promising strategy for treating inflammatory conditions .

Safety and Hazards

2-Amino-6-methylphenol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-6-methylphenol are the biochemical pathways involved in lipid peroxidation . This compound has been found to have potent anti-ferroptotic activities , which means it can inhibit ferroptosis, a form of regulated cell death that is dependent on iron and lipid peroxides .

Mode of Action

2-Amino-6-methylphenol interacts with its targets by preventing the accumulation of lipid peroxides in living cells . This suggests that the compound’s mode of action is primarily through the inhibition of lipid peroxidation .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-6-methylphenol are those involved in lipid peroxidation and ferroptosis . By inhibiting lipid peroxidation, this compound can prevent the accumulation of lipid peroxides, which are harmful to cells and can lead to cell death .

Pharmacokinetics

Given its potent anti-ferroptotic activities, it is likely that this compound has good bioavailability .

Result of Action

The molecular and cellular effects of 2-Amino-6-methylphenol’s action include the prevention of lipid peroxide accumulation in cells and the inhibition of ferroptosis . This can protect cells from damage and death, making this compound potentially useful in treating diseases associated with ferroptosis, such as neurodegenerative disorders, organ ischemia-reperfusion injury, and inflammatory conditions .

Propiedades

IUPAC Name |

2-amino-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQKEYVDQYGZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170179 | |

| Record name | 6-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methylphenol | |

CAS RN |

17672-22-9 | |

| Record name | 2-Amino-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-amino-6-methylphenol in the simultaneous hair dyeing and perming process?

A1: 2-amino-6-methylphenol functions as an oxidation dye in the described process. [] This means it undergoes oxidative coupling reactions in the presence of an oxidizing agent, forming larger, colored molecules within the hair shaft. This contributes to the desired color change during the simultaneous dyeing and perming treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)